molecular formula C14H14N2O B2772972 N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide CAS No. 2361640-50-6

N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide

Cat. No. B2772972
CAS RN: 2361640-50-6
M. Wt: 226.279
InChI Key: NWAYPEGFKKRBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which can have a variety of effects on the brain and body.

Mechanism of Action

The mechanism of action of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide involves the inhibition of GABA transaminase, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide can have a variety of effects on the brain and body, including reducing anxiety and promoting relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide are largely due to its ability to increase GABA levels. GABA is involved in a variety of physiological processes, including the regulation of neuronal excitability, muscle tone, and sleep. By increasing GABA levels, N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide can have a variety of effects on the body, including reducing anxiety, promoting relaxation, and reducing muscle spasms.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological processes. However, one limitation of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide is that it can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide. One area of interest is its potential use in treating addiction, particularly cocaine addiction. Studies have shown that N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide can reduce cocaine self-administration in rats, suggesting that it may be a promising treatment for cocaine addiction in humans.
Another area of interest is the potential use of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide in treating epilepsy. Studies have shown that N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide can reduce seizure activity in animal models of epilepsy, suggesting that it may be a useful treatment for this condition in humans.
Finally, there is also interest in studying the long-term effects of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide on GABA levels and neuronal excitability. This could help to shed light on the role of GABA in various physiological processes and may lead to the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-bromo-4'-cyanobiphenyl with cyclobutylmagnesium bromide to form the corresponding cyclobutyl ketone. This ketone is then reacted with propargyl bromide to form the propargyl ketone. Finally, the propargyl ketone is reacted with ammonia to form N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide.

Scientific Research Applications

N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to be effective in treating a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. In addition, N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide has been studied for its potential use in treating addiction, particularly cocaine addiction.

properties

IUPAC Name

N-(2-cyanophenyl)-N-cyclobutylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-14(17)16(12-7-5-8-12)13-9-4-3-6-11(13)10-15/h2-4,6,9,12H,1,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAYPEGFKKRBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(C1CCC1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.